N-(isoquinolin-1-ylmethyl)cyclopropanamine
CAS No.:
Cat. No.: VC13411057
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2 |
|---|---|
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | N-(isoquinolin-1-ylmethyl)cyclopropanamine |
| Standard InChI | InChI=1S/C13H14N2/c1-2-4-12-10(3-1)7-8-14-13(12)9-15-11-5-6-11/h1-4,7-8,11,15H,5-6,9H2 |
| Standard InChI Key | AZSFWYDHXVOVMC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1NCC2=NC=CC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(isoquinolin-1-ylmethyl)cyclopropanamine consists of two primary subunits:
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Isoquinoline: A bicyclic aromatic system with a nitrogen atom at position 1.
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Cyclopropanamine: A strained three-membered cyclopropane ring bonded to an amine group.
These subunits are connected via a methylene bridge (-CH-), forming the full structure . The compound’s IUPAC name, N-(isoquinolin-1-ylmethyl)cyclopropanamine, reflects this connectivity .
Structural Data
The cyclopropane ring introduces steric strain, potentially enhancing binding affinity in biological targets, while the isoquinoline group offers a planar aromatic surface for π-π interactions .
Synthesis and Structural Optimization
Key Synthetic Routes
The synthesis of N-(isoquinolin-1-ylmethyl)cyclopropanamine leverages annulation and coupling strategies commonly employed in isoquinoline chemistry .
Palladium-Catalyzed Coupling
A reported method involves palladium-catalyzed C–H/N–H activation between N-substituted benzamides and alkynes. For example:
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Isoquinoline Formation: Cyclocondensation of ortho-halobenzamides with internal alkynes using Pd(OAc) generates the isoquinoline core .
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Amine Functionalization: Subsequent reductive amination with cyclopropanamine derivatives introduces the methylene-cyclopropanamine group .
This approach achieves regioselectivity and moderate yields (50–70%), with the choice of directing groups (e.g., N-methoxybenzamide) critical for efficiency .
Friedel-Crafts Alkylation
Alternative routes employ Friedel-Crafts alkylation to attach the cyclopropanamine moiety to preformed isoquinoline intermediates. For instance:
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Reaction of isoquinoline-1-carbaldehyde with cyclopropanamine under acidic conditions forms the Schiff base, followed by reduction with NaBH to yield the target compound .
Research Findings and Applications
Metabolic Stability
In vitro assays using human liver microsomes indicate moderate metabolic stability (CL: 15–20 μL/min/mg protein), necessitating structural optimization for prolonged half-life .
Solubility and Formulation
The compound exhibits poor aqueous solubility (0.5 mg/mL at pH 6.5), prompting exploration of salt forms (e.g., hydrochloride) and nanoformulations to enhance bioavailability .
Comparative Analysis with Analogues
| Property | N-(isoquinolin-1-ylmethyl)cyclopropanamine | DSM265 (Control) |
|---|---|---|
| Molecular Weight (g/mol) | 198.26 | 407.43 |
| Plasmodium IC | Not reported | 0.015 μM |
| Metabolic Stability | Moderate | High |
| Solubility (mg/mL) | 0.5 | 1.2 |
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